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Compound of Interest

Compound Name:
5-Chloro-3-fluoropyridine-2-

carbonitrile

Cat. No.: B1592692 Get Quote

In the landscape of contemporary drug discovery, the strategic functionalization of heterocyclic

scaffolds is a cornerstone of molecular design. Among these, the pyridine ring holds a

privileged position due to its presence in numerous approved therapeutics and its ability to

engage in critical biological interactions. The introduction of halogens, particularly fluorine and

chlorine, onto this scaffold is not a trivial modification; it is a deliberate strategy to exquisitely

modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] Fluorine,

with its high electronegativity and small size, can enhance metabolic stability, binding affinity,

and bioavailability.[5][6][7] Chlorine provides a versatile synthetic handle for vectoral

elaboration of the core structure through cross-coupling reactions, enabling the exploration of

vast chemical space.[3][8]

This guide provides a deep dive into 5-Chloro-3-fluoropicolinonitrile, a pyridine-based building

block that embodies this design philosophy. We will move beyond a simple datasheet

presentation to explore its synthesis, reactivity, and strategic application from the perspective of

a senior application scientist, focusing on the causality behind its utility and the self-validating

logic of its handling and analysis.

Core Characteristics and Physicochemical Profile
5-Chloro-3-fluoropicolinonitrile is a substituted pyridinecarbonitrile that serves as a key

intermediate in the synthesis of complex bioactive molecules.[9][10] Its structure is primed for
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sequential, regioselective modifications, making it a highly valuable component in

pharmaceutical research and development.

A summary of its fundamental properties is presented below.

Property Value Source(s)

CAS Number 207994-11-4 [9][11][12][13]

Molecular Formula C₆H₂ClFN₂ [9][11][12]

Molecular Weight 156.54 g/mol [9][12]

IUPAC Name
5-Chloro-3-fluoropyridine-2-

carbonitrile
[9]

Synonyms

5-Chloro-3-fluoropicolinonitrile;

2-Pyridinecarbonitrile, 5-

chloro-3-fluoro-

[9]

Appearance Solid (typical)

Purity Typically ≥97% [9][13]

Storage
Sealed in dry, Room

Temperature
[9]

Note: Physical constants such as melting and boiling points are not consistently reported

across suppliers and should be determined empirically for each batch.

Synthesis and Purification: A Guided Protocol
The synthesis of halogenated picolinonitriles often involves the dehydration of an intermediate

oxime derived from the corresponding aldehyde. The following protocol is a representative,

field-tested method adapted from established procedures for analogous compounds.[14] The

logic behind this two-step approach is the high efficiency and mild conditions associated with

modern dehydrating agents like 1,1'-carbonyldiimidazole (CDI), which avoids the harsh

conditions that could degrade the sensitive halogenated pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.3wpharm.com/product/58324.html
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah998d81e0
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.chemsrc.com/en/cas/207994-11-4_617742.html
https://www.3wpharm.com/product/58324.html
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah998d81e0
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.3wpharm.com/product/58324.html
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.3wpharm.com/product/58324.html
https://www.3wpharm.com/product/58324.html
https://www.3wpharm.com/product/58324.html
https://www.chemsrc.com/en/cas/207994-11-4_617742.html
https://www.3wpharm.com/product/58324.html
https://www.chemicalbook.com/synthesis/2-chloro-5-fluoronicotinonitrile.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Two-Step Synthesis from 5-
Chloro-3-fluoropicolinaldehyde
Step 1: Oxime Formation

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-

chloro-3-fluoropicolinaldehyde in a 2:1 mixture of ethanol and water.

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq.) in water to the

aldehyde solution in one portion at room temperature (20-25 °C).

Reaction: A white precipitate of the corresponding oxime should form. Allow the suspension

to stir for 1 hour to ensure complete conversion.

Isolation: Add an additional volume of water to fully precipitate the product. Isolate the white

solid via vacuum filtration, wash with cold water, and dry under vacuum. The intermediate

oxime is typically used in the next step without further purification.

Causality: The use of a water/ethanol co-solvent system ensures the solubility of both the

organic aldehyde and the inorganic hydroxylamine salt. The reaction is driven by the formation

of the stable C=N double bond of the oxime.

Step 2: Dehydration to Nitrile

Setup: Suspend the dried oxime intermediate (1.0 eq.) in anhydrous dichloromethane

(CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the

suspension. The suspension should clarify as the reaction proceeds.

Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC or LC-MS

for the disappearance of the oxime.

Workup: After cooling to room temperature, wash the reaction mixture sequentially with a

saturated aqueous solution of sodium bicarbonate and then with brine.
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Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product. Purify the residue

via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford

pure 5-Chloro-3-fluoropicolinonitrile.

Causality: CDI is an excellent dehydrating agent for this transformation. It activates the oxime's

hydroxyl group, turning it into a good leaving group (an imidazole-carboxylate derivative), which

is then eliminated to form the thermodynamically stable nitrile triple bond. The inert atmosphere

prevents moisture from quenching the CDI.

Synthesis Workflow Diagram
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Caption: A two-step synthesis of 5-Chloro-3-fluoropicolinonitrile.
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Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Chloro-3-fluoropicolinonitrile is governed by the interplay of its three

functional groups on the electron-deficient pyridine ring. The strong electron-withdrawing nature

of the fluorine atom, the chlorine atom, and the nitrile group enhances the electrophilicity of the

pyridine ring, making it susceptible to nucleophilic attack.

The Chloro Group (C5): The chlorine at the 5-position is a versatile handle for C-C and C-N

bond formation. It can readily participate in transition-metal-catalyzed cross-coupling

reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This is

analogous to the reactivity of similar bromo-pyridines, which are staples in combinatorial

chemistry.[8] The choice of catalyst and ligand system is critical for achieving high yields and

preventing side reactions.

The Nitrile Group (C2): The cyano group is a key functional and synthetic linchpin.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding

carboxylic acid (5-chloro-3-fluoropicolinic acid)[15] or amide, providing entry into another

class of derivatives.

Reduction: It can be reduced to a primary amine (aminomethyl group) using strong

reducing agents like LiAlH₄ or via catalytic hydrogenation.

Pharmacophore: In a final drug candidate, the nitrile group can act as a potent hydrogen

bond acceptor or a bioisostere for other functional groups.

The Fluoro Group (C3): The fluorine at the 3-position is largely unreactive under standard

synthetic conditions due to the strength of the C-F bond.[1] Its primary role is electronic

modulation. It significantly lowers the pKa of the pyridine nitrogen and alters the charge

distribution across the ring, which can profoundly impact the molecule's binding affinity to

biological targets and improve its metabolic stability by blocking potential sites of oxidative

metabolism.[5][7]

Applications in Drug Discovery: A Versatile Building
Block
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The true value of 5-Chloro-3-fluoropicolinonitrile lies in its application as a core building block

for synthesizing more complex molecules with therapeutic potential. Its defined points of

reactivity allow for a structured and logical approach to library synthesis and lead optimization.

A medicinal chemist can leverage this scaffold to systematically probe the structure-activity

relationship (SAR) of a new chemical entity. For example, a Suzuki coupling at the C5 position

can introduce a diverse range of aryl or heteroaryl groups to explore a specific pocket of a

target protein, while the nitrile at C2 can be converted to an amine to interact with a nearby

polar residue.

Conceptual Drug Discovery Workflow
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Caption: Strategic elaboration of the core scaffold in drug discovery.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of 5-Chloro-3-fluoropicolinonitrile is paramount. A multi-

technique approach ensures a self-validating system where each analysis corroborates the
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others. While specific spectra are proprietary to suppliers, the expected outcomes are well-

defined by the structure.

Technique Purpose & Expected Results

¹H NMR

Identity Confirmation. Expect two signals in the

aromatic region, each a doublet of doublets due

to H-H and H-F coupling, confirming the

substitution pattern on the pyridine ring.

¹³C NMR

Carbon Skeleton Confirmation. Expect six

distinct signals for the six carbons. The chemical

shifts will be influenced by the attached

halogens and nitrile group, with C-F and C-Cl

bonds showing characteristic large one-bond

and smaller multi-bond coupling constants.

¹⁹F NMR

Fluorine Confirmation. Expect a single signal,

likely a doublet of doublets, confirming the

presence and environment of the single fluorine

atom.

IR Spectroscopy

Functional Group Identification. Expect a sharp,

strong absorption band around 2230-2240 cm⁻¹

characteristic of the C≡N (nitrile) stretch.

Mass Spectrometry

Molecular Weight Verification. Expect a

molecular ion peak (M⁺) corresponding to the

molecular weight (156.54). The isotopic pattern

of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in

a characteristic M+2 peak, providing definitive

confirmation of a single chlorine atom.

HPLC/UPLC

Purity Assessment. A single sharp peak under

various solvent conditions indicates high purity

(typically >97%). This is the primary method for

quantitative purity determination.

Safety, Handling, and Storage
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As a reactive chemical intermediate, proper handling of 5-Chloro-3-fluoropicolinonitrile is

essential for researcher safety. The following guidelines are synthesized from available Safety

Data Sheets (SDS).[12][16][17]

Hazard Identification: The compound is classified as harmful if inhaled and may cause

respiratory irritation.[12] It can also cause skin and eye irritation.[16]

GHS Hazard Statements: H332, H335, H315, H319.

Signal Word: Warning.[12]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166

standards.

Skin Protection: Wear nitrile or neoprene gloves (EN 374) and a lab coat. Avoid contact

with skin.

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical

fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be

necessary.

Handling and Storage:

Handling: Avoid breathing dust or vapors.[16][17] Wash hands thoroughly after handling.

[12][16] Prevent fire caused by electrostatic discharge.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

[17] Store locked up.

First Aid Measures:

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek

medical attention if you feel unwell.[12][16]

Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.

[12][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/5-chloro-3-fluoropicoline-pd180727159596.html
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/5-chloro-3-fluoropicoline-pd180727159596.html
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.3wpharm.com/product/58324.html
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.echemi.com/sds/5-chloro-3-fluoropicoline-pd180727159596.html
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/5-chloro-3-fluoro-pyridine-2-carbonitrile.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[12][16]

Conclusion
5-Chloro-3-fluoropicolinonitrile is more than just a chemical intermediate; it is a testament to the

power of strategic molecular design. Its carefully arranged functional groups provide chemists

with a versatile and reliable platform for the synthesis of novel compounds, particularly in the

pursuit of new therapeutics. The fluorine atom provides a means to enhance biological

properties, the chlorine atom offers a site for controlled molecular expansion, and the nitrile

group presents a range of possibilities for functional group interconversion or direct

pharmacophoric interaction. Understanding its synthesis, reactivity, and analytical profile allows

researchers to unlock its full potential, accelerating the journey from a simple building block to a

life-changing discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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